molecular formula C10H19NOS B15202791 3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one

3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one

Cat. No.: B15202791
M. Wt: 201.33 g/mol
InChI Key: QXZXVJLRKZQWNS-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of the 2,2-dimethyl group and the butan-2-one moiety adds to the complexity and potential reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the reaction of thiomorpholine with 2,2-dimethylbutan-2-one under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butan-2-one moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the thiomorpholine ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated thiomorpholine derivatives.

Scientific Research Applications

3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound of 3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one.

    2,2-Dimethylbutan-2-one: A structural component of the compound.

    Sulfoxides and Sulfones: Oxidation products of thiomorpholine derivatives.

Uniqueness

This compound is unique due to the presence of both the thiomorpholine ring and the 2,2-dimethylbutan-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

3-(2,2-dimethylthiomorpholin-4-yl)butan-2-one

InChI

InChI=1S/C10H19NOS/c1-8(9(2)12)11-5-6-13-10(3,4)7-11/h8H,5-7H2,1-4H3

InChI Key

QXZXVJLRKZQWNS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N1CCSC(C1)(C)C

Origin of Product

United States

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